
3-(4-Bromobenzoyl)azetidine
Overview
Description
3-(4-Bromobenzoyl)azetidine is a chemical compound with the molecular formula C10H10BrNO. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 4-bromobenzoyl group attached to it.
Mechanism of Action
Mode of Action
The exact mode of action of 3-(4-Bromobenzoyl)azetidine is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other molecules or compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzoyl)azetidine typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+Azetidine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in organic synthesis.
Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Scientific Research Applications
3-(4-Bromobenzoyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
3-(4-Chlorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties due to the halogen’s nature.
3-(4-Fluorobenzoyl)azetidine: Contains a fluorine atom, leading to variations in electronic effects and biological activity.
3-(4-Methylbenzoyl)azetidine: The presence of a methyl group instead of a halogen alters the compound’s hydrophobicity and steric interactions.
Uniqueness: 3-(4-Bromobenzoyl)azetidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications .
Properties
IUPAC Name |
azetidin-3-yl-(4-bromophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPAHSQPUFYIAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289835 | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960402-28-2 | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960402-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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